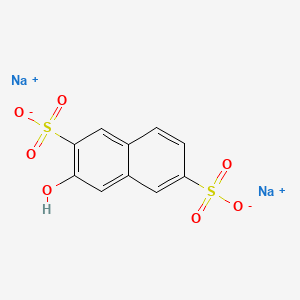
Disodium 3-hydroxynaphthalene-2,6-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 3-hydroxynaphthalene-2,6-disulphonate is an organic compound with the molecular formula C₁₀H₆Na₂O₇S₂. It is a disodium salt of a naphthalene derivative, characterized by the presence of hydroxyl and sulfonate groups. This compound is known for its applications in various fields, including dye manufacturing, analytical chemistry, and as a reagent in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-hydroxynaphthalene-2,6-disulphonate typically involves the sulfonation of 3-hydroxynaphthalene. The process can be summarized as follows:
Sulfonation Reaction: 3-hydroxynaphthalene is treated with sulfuric acid (H₂SO₄) to introduce sulfonic acid groups at the 2 and 6 positions.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide (NaOH) to form the disodium salt.
The reaction conditions generally require controlled temperatures and the use of concentrated sulfuric acid to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Sulfonation: Using large reactors, 3-hydroxynaphthalene is sulfonated with sulfuric acid.
Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, followed by crystallization to obtain the pure disodium salt.
化学反応の分析
Types of Reactions
Disodium 3-hydroxynaphthalene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different naphthalene derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, often leading to the formation of azo dyes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Diazotization followed by coupling with aromatic amines is a typical method for forming azo dyes.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Azo dyes and other substituted naphthalene compounds.
科学的研究の応用
Disodium 3-hydroxynaphthalene-2,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as an intermediate in dye manufacturing.
Biology: Employed in staining techniques for microscopy and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a
特性
CAS番号 |
83949-45-5 |
|---|---|
分子式 |
C10H8Na2O7S2 |
分子量 |
350.3 g/mol |
IUPAC名 |
disodium;3-hydroxynaphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-9-4-7-3-8(18(12,13)14)2-1-6(7)5-10(9)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);; |
InChIキー |
VOQMVCMUWOFYQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















